Potassium;nitromethylidene(dioxido)azanium

Description

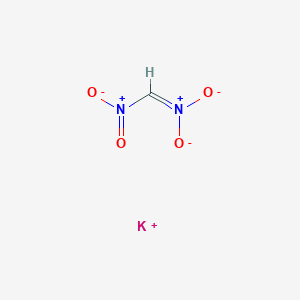

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;nitromethylidene(dioxido)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHN2O4.K/c4-2(5)1-3(6)7;/h1H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJQVQNYXPKSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=[N+]([O-])[O-])[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=[N+](/[O-])\[O-])\[N+](=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHKN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40702410 | |

| Record name | PUBCHEM_53440180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32617-22-4 | |

| Record name | PUBCHEM_53440180 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40702410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Potassium;nitromethylidene Dioxido Azanium

Precursor Synthesis and Functionalization Strategies

The synthesis of complex nitro-containing compounds invariably begins with the strategic design and preparation of suitable precursors. This foundational stage is critical as it dictates the feasibility and efficiency of subsequent transformations.

Rational Design of Nitromethylidene Scaffolds for Azanium Formation

The term "nitromethylidene" suggests a scaffold containing a C=N bond with a nitro group attached to the carbon. The rational design of such scaffolds would be a crucial first step. This process involves considering the electronic and steric properties of the desired final molecule to select appropriate starting materials and reaction pathways. For instance, the synthesis of compounds with a nitromethylene group often involves the condensation of a nitroalkane with an appropriate amine or carbonyl compound. The stability and reactivity of the resulting scaffold are paramount for its successful conversion into a more complex structure like an "azanium" salt.

Stereoselective Synthesis of Advanced Intermediates

For many applications, controlling the three-dimensional arrangement of atoms, or stereochemistry, is essential. Stereoselective synthesis aims to produce a specific stereoisomer of a compound. In the context of nitromethylidene-containing intermediates, this could involve reactions that create chiral centers with a high degree of selectivity. amanote.comnoaa.gov Methodologies for achieving this include the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. organic-chemistry.org The ability to synthesize stereochemically pure advanced intermediates is a significant challenge and a key area of modern organic synthesis. mdpi.com

Targeted Synthesis of Related Azanium Compounds

While the targeted synthesis of "Potassium;nitromethylidene(dioxido)azanium" cannot be specifically detailed due to the nomenclature issue, the principles of synthesizing related nitrogen-containing salts, or azanium compounds, are well-established. This often involves the quaternization of a nitrogen atom.

Optimization of Reaction Conditions for High-Yield Production

Achieving a high yield is a primary goal in chemical synthesis. This is accomplished through the systematic optimization of reaction conditions. Key parameters that are often varied include temperature, pressure, solvent, reaction time, and the stoichiometry of the reactants. For the formation of an azanium salt, this would involve carefully controlling the conditions of the nitrogen quaternization step to maximize the conversion of the starting material to the desired product while minimizing the formation of byproducts.

Novel Catalytic Approaches to Azanium Cation Formation

Catalysis plays a pivotal role in modern chemistry by enabling reactions to proceed more efficiently and selectively. Novel catalytic approaches for the formation of azanium cations are an active area of research. nih.govresearchgate.net This can include the use of transition metal catalysts, organocatalysts, or photoredox catalysis to facilitate the key bond-forming steps. nih.govprinceton.edu For example, photocatalytic methods have emerged as a powerful tool for the generation of aminium radical cations, which can then undergo further reactions to form C-N bonds. nih.govprinceton.edu

Green Chemistry Principles in Synthetic Route Development

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize their environmental impact. nih.govresearchgate.netuniroma1.it This involves a focus on preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, and using renewable feedstocks. unife.itunibo.it In the context of synthesizing complex nitrogenous compounds, this could involve replacing toxic solvents with greener alternatives, developing catalytic reactions that reduce the need for stoichiometric reagents, and designing processes that are more energy-efficient. nih.gov

While the specific compound "this compound" remains elusive in the current body of scientific literature, the principles underlying its potential synthesis are central to the field of organic chemistry. The rational design of precursors, the control of stereochemistry, the optimization of reaction conditions, the development of novel catalytic methods, and the application of green chemistry principles are all critical aspects of modern synthetic chemistry. Further clarification of the intended chemical structure corresponding to the name "this compound" is necessary to provide a more detailed and accurate discussion of its synthesis. A PubChem entry for "Potassium;oxidanylidene(dioxido)azanium" corresponds to Potassium Nitrate (B79036) (KNO3), suggesting the user's query may contain a typographical error. nih.gov

Exploration of Chemical Reactivity and Reaction Mechanisms

The reactivity of this compound, more commonly known as potassium methylnitronate, is characterized by the dual nature of the nitronate anion. This anion, [CH₂=NO₂]⁻, possesses nucleophilic character at the carbon atom and can also engage in various redox processes and coordination behaviors. The subsequent sections delve into the mechanistic details of its chemical transformations.

Mechanistic Studies of Electrophilic and Nucleophilic Reactions

The nitronate anion derived from potassium methylnitronate is a potent nucleophile, primarily reacting through its α-carbon. This reactivity is central to several fundamental carbon-carbon bond-forming reactions in organic synthesis.

One of the most well-studied reactions involving nitronate anions is the nitro-Mannich reaction, also known as the aza-Henry reaction. This reaction involves the nucleophilic addition of a nitroalkane, or its corresponding nitronate anion, to an imine, yielding a β-nitroamine. wikipedia.org The reaction mechanism is analogous to other key carbonyl addition reactions like the aldol and Henry reactions. wikipedia.org The process is initiated by the deprotonation of the nitroalkane (nitromethane in this context) by a base to form the nitronate anion. This anion then attacks the electrophilic carbon of the imine.

Mechanistic studies have focused on controlling the stereoselectivity of this reaction. For instance, the asymmetric nitro-Mannich reaction of nitroalkanes with N-PMP-α-iminoesters has been catalyzed by a Cu(II)-BOX complex in the presence of triethylamine. The proposed mechanism proceeds via a chair-like transition state where both the iminoester and the nitronate anion are coordinated to the copper(II) center, allowing for high enantiocontrol. wikipedia.org

In reactions with electrophiles, nitronate anions exhibit ambident nucleophilicity, with potential for reaction at either the α-carbon (C-alkylation) or one of the oxygen atoms (O-alkylation). While C-alkylation is often the desired outcome in synthetic applications, O-alkylation can be a competing pathway. However, in radical reactions, such as the addition to silyl enol ethers, exclusive C-alkylation has been observed. scispace.com

The table below summarizes the key aspects of the nucleophilic reactions of the methylnitronate anion.

| Reaction Type | Electrophile | Product | Key Mechanistic Features |

| Nitro-Mannich (aza-Henry) | Imine | β-Nitroamine | Nucleophilic addition of the nitronate Cα to the imine carbon. wikipedia.org |

| Asymmetric Nitro-Mannich | N-PMP-α-iminoester | Chiral β-nitro-α-aminoester | Coordination of both reactants to a chiral metal catalyst (e.g., Cu(II)-BOX) in the transition state. wikipedia.org |

| Reaction with Silyl Enol Ethers | Silyl Enol Ether (radical conditions) | β-nitroketone | Involves a radical intermediate, leading to exclusive C-alkylation. scispace.com |

Investigations into Rearrangement and Isomerization Pathways

The nitronate anion, [CH₂=NO₂]⁻, can be represented by two major resonance structures: one with a negative charge on the α-carbon and a nitrogen-oxygen double bond, and another with a carbon-nitrogen double bond and negative charges on both oxygen atoms. wikipedia.org This electronic structure allows for the possibility of linkage isomerism when it acts as a ligand in coordination complexes. The nitrite ion (NO₂⁻), a related species, is well-known to exhibit linkage isomerism, binding to metal centers through either the nitrogen atom (nitro) or an oxygen atom (nitrito). wikipedia.orgnih.gov This suggests that the nitronate ion could potentially coordinate in different modes, which can be considered a form of isomerization in the context of its complexes.

While specific studies on the rearrangement and isomerization pathways of isolated potassium methylnitronate are not extensively documented in the provided search results, the behavior of the analogous nitrite ligand provides a conceptual framework. The interconversion between nitro and nitrito complexes, [(NH₃)₅Co−NO₂]²⁺ and [(NH₃)₅Co−ONO]²⁺, is a classic example of linkage isomerization. wikipedia.org By analogy, nitronate complexes could potentially undergo similar rearrangements between C-bound and O-bound forms, although this is speculative without direct evidence from the search results.

Redox Chemistry and Electron Transfer Processes

The nitronate anion can undergo oxidation-reduction (redox) reactions, which involve the transfer of electrons. khanacademy.org A significant process in the redox chemistry of nitronates is their one-electron oxidation to form α-nitroalkyl radicals.

Studies have shown that nitronate anions, generated from nitroalkanes and a base, can be oxidized by cerium(IV) ammonium (B1175870) nitrate (CAN). scispace.com This reaction proceeds via a single electron transfer (SET) from the nitronate anion to the Ce(IV) center, generating an α-nitroalkyl radical and Ce(III). The probable mechanism is depicted as follows:

Formation of the nitronate anion: CH₃NO₂ + K⁺OH⁻ → K⁺[CH₂=NO₂]⁻ + H₂O

Oxidation via SET: K⁺[CH₂=NO₂]⁻ + Ce(IV)(NH₄)₂(NO₃)₆ → •CH₂NO₂ + Ce(III)(NH₄)₂(NO₃)₅ + KNO₃

These generated α-nitroalkyl radicals are valuable intermediates in organic synthesis. For instance, when this oxidation is performed in the presence of electron-rich olefins like silyl enol ethers, the radical undergoes intermolecular addition to the double bond. This is followed by another oxidation of the resulting radical intermediate and subsequent desilylation to afford β-nitroketones. scispace.com This process represents an efficient method for forming carbon-carbon bonds. scispace.com

The redox potential of the nitronate anion is a key factor in these electron transfer processes. While specific electrochemical data for potassium methylnitronate is not provided in the search results, the feasibility of its oxidation by CAN indicates its capacity to act as an electron donor under appropriate conditions. scispace.com The general principles of redox chemistry, where oxidation corresponds to an increase in oxidation number and reduction to a decrease, are applicable to the transformations of the nitronate anion. khanacademy.org

The table below outlines the key steps in the oxidative addition reaction of nitronate anions.

| Step | Process | Reactants | Products/Intermediates |

| 1 | Nitronate Formation | Nitroalkane, Base (e.g., KOH) | Nitronate Anion |

| 2 | Single Electron Transfer (SET) | Nitronate Anion, Oxidant (e.g., CAN) | α-Nitroalkyl Radical |

| 3 | Radical Addition | α-Nitroalkyl Radical, Olefin | Radical Intermediate |

| 4 | Oxidation & Desilylation | Radical Intermediate | β-Nitroketone |

Advanced Structural Elucidation and Spectroscopic Characterization of Potassium;nitromethylidene Dioxido Azanium

High-Resolution Vibrational Spectroscopy (Infrared and Raman) for Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the bonding environment within potassium dinitromethanide. The vibrational modes of the dinitromethanide anion are particularly informative, revealing the nature of the C-H, C-N, and N-O bonds.

Analysis of the IR spectrum of related dinitromethanide-containing compounds, such as potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide, provides insight into the expected vibrational frequencies. mdpi.com The key vibrational modes are the symmetric and asymmetric stretching of the NO₂ groups, which are typically observed in the regions of 1500-1600 cm⁻¹ (asymmetric) and 1200-1300 cm⁻¹ (symmetric). The C-N stretching vibrations also provide valuable structural information.

A detailed assignment of the principal vibrational modes of the dinitromethanide anion is presented in the table below, based on data from analogous compounds and theoretical calculations.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

| ν_as(NO₂) | ~1540 | Asymmetric stretching of the nitro groups |

| ν_s(NO₂) | ~1230 | Symmetric stretching of the nitro groups |

| δ(CH) | ~1475 | C-H in-plane bending |

| ν(C-N) | ~1140 | Carbon-Nitrogen stretching |

| ω(NO₂) | ~820 | Wagging of the nitro groups |

| τ(NO₂) | ~750 | Twisting of the nitro groups |

Raman spectroscopy complements the IR data, providing information on the non-polar vibrations within the molecule. The symmetric stretching modes of the nitro groups are expected to show strong Raman scattering, offering a more complete picture of the vibrational landscape of the dinitromethanide anion.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Multi-nuclear NMR spectroscopy is instrumental in defining the electronic environment of the various nuclei within potassium dinitromethanide, including ¹H, ¹³C, ¹⁴N, and ³⁹K.

The ¹H NMR spectrum is expected to show a single resonance for the methanide (B1207047) proton. The chemical shift of this proton is influenced by the strong electron-withdrawing nature of the two nitro groups.

The ¹³C NMR spectrum provides information about the central carbon atom of the dinitromethanide anion. In a related compound, potassium (3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide, the carbon of the C(NO₂)₂ moiety exhibits a broadened signal around 123.3 ppm. mdpi.com This downfield shift is consistent with the deshielding effect of the adjacent nitro groups.

Nitrogen-14 NMR spectroscopy directly probes the nitrogen atoms of the nitro groups. For the aforementioned related potassium salt, a characteristic signal for the C(NO₂)₂ functionality is observed at approximately -23.5 ppm (referenced to MeNO₂). mdpi.com

Potassium-39 NMR, while less common, can provide insights into the environment of the potassium cation. As a quadrupolar nucleus, the line width of the ³⁹K signal is sensitive to the symmetry of the electric field gradient at the nucleus, offering information about the ion's coordination in solution or the solid state.

| Nucleus | Typical Chemical Shift (ppm) | Notes |

| ¹H | Varies | Expected to be downfield due to electron-withdrawing groups. |

| ¹³C | ~123 | Broadened signal observed in a related compound. mdpi.com |

| ¹⁴N | ~-23.5 | Referenced to nitromethane (B149229). mdpi.com |

| ³⁹K | Varies | Sensitive to the local ionic environment. |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

The crystal structure confirms the planar nature of the dinitromethanide anion, with significant delocalization of the negative charge over the two nitro groups. The C-N bond lengths are typically shorter than a standard C-N single bond, indicating some double bond character. The N-O bond lengths within the nitro groups are also informative, often being nearly equivalent, which supports the resonance delocalization.

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Data not available in search results |

| b (Å) | Data not available in search results |

| c (Å) | Data not available in search results |

| α (°) | Data not available in search results |

| β (°) | Data not available in search results |

| γ (°) | Data not available in search results |

| Volume (ų) | Data not available in search results |

Note: While the crystal system and space group have been reported, specific lattice parameters were not available in the consulted resources.

High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a key technique for confirming the molecular formula of the dinitromethanide anion and for elucidating its fragmentation pathways under energetic conditions. The exact mass of the [CH(NO₂)₂]⁻ anion can be calculated and compared with the experimentally determined value to confirm its elemental composition with high precision.

Potential fragmentation pathways for the dinitromethanide anion include:

Loss of a nitro radical (•NO₂): This would result in the formation of a [CHNO₂]⁻ radical anion.

Loss of nitric oxide (NO): This could lead to a [CH(O)NO₂]⁻ fragment.

Cleavage of the C-N bonds: This could generate smaller fragments such as CN⁻ or CNO⁻.

The study of these fragmentation pathways is crucial for understanding the decomposition mechanisms of this energetic material.

Advanced Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection (If Applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy is a technique that detects species with unpaired electrons, such as free radicals. For the ground state of potassium dinitromethanide, all electrons are paired, and the compound is therefore diamagnetic. As a result, it does not exhibit an EPR signal.

However, EPR spectroscopy could be a valuable tool for studying the decomposition of potassium dinitromethanide. If the decomposition process involves the formation of radical intermediates, such as the •NO₂ radical, EPR could be used to detect and characterize these transient species. Such studies would provide critical information about the reaction mechanisms underlying the thermal or photochemical decomposition of the compound. To date, no EPR studies have been reported for this specific compound.

Theoretical and Computational Chemistry Investigations of Potassium;nitromethylidene Dioxido Azanium

Quantum Chemical Calculations of Electronic Structure and Bonding

There is no available research detailing the application of Density Functional Theory (DFT) for a ground state analysis or the use of ab initio methods for high-accuracy electronic structure determination of "Potassium;nitromethylidene(dioxido)azanium."

Molecular Dynamics Simulations for Conformational and Dynamic Behavior

No molecular dynamics simulation studies have been found that investigate the conformational and dynamic behavior of "this compound."

Computational Elucidation of Reaction Mechanisms and Energetic Profiles

There is a lack of published data on the computational elucidation of reaction mechanisms involving this compound. Consequently, information regarding the characterization of transition states for its key chemical transformations and the prediction of its reaction pathways and rate constants is unavailable.

In the absence of specific research on "this compound," it is not possible to generate data tables or provide detailed research findings as requested. The scientific community has yet to publish theoretical investigations into the properties and behaviors of this compound.

Computational Spectroscopy for Prediction and Interpretation of Experimental Data

Computational spectroscopy has emerged as an indispensable tool in the study of energetic materials like this compound, also known as potassium dinitromethanide. researchgate.net By employing theoretical models, researchers can predict and interpret complex experimental spectra, providing deep insights into the molecule's vibrational and electronic properties. acs.orgresearchgate.net Methods such as Density Functional Theory (DFT) are frequently used to calculate the vibrational frequencies corresponding to infrared (IR) and Raman spectra, while Time-Dependent DFT (TD-DFT) is used to predict electronic transitions observed in UV-Vis spectroscopy. nih.govijcce.ac.ir

The primary advantage of computational spectroscopy lies in its ability to provide a detailed assignment of spectral bands to specific molecular motions or electronic excitations, which can be challenging to determine solely from experimental data. unibo.it For energetic salts, theoretical calculations help elucidate the vibrational behavior of key functional groups, such as the nitro group (-NO2), which is critical to the compound's energetic nature. nih.govresearchgate.net

Research on compounds containing the C-(NO2)2 moiety demonstrates a strong correlation between calculated and experimental vibrational spectra. nih.gov DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-31+G*), can accurately predict the frequencies of symmetric and asymmetric stretches, as well as scissoring and deformation modes of the nitro groups. nih.govresearchgate.net These calculations allow for a precise interpretation of the experimental IR spectrum, attributing specific peaks to distinct vibrational modes.

For instance, the most intense vibrational modes for nitro groups typically appear in the ranges of 1260–1400 cm⁻¹ for symmetric stretching and 1500–1650 cm⁻¹ for asymmetric stretching. researchgate.net Computational models can refine these assignments for a specific molecule like potassium dinitromethanide and account for shifts due to its ionic nature and crystal structure.

Below is a representative table comparing typical experimental IR frequencies for dinitromethanide salts with theoretically predicted vibrational modes from DFT calculations.

| Vibrational Mode | Typical Experimental Range (cm⁻¹) | Representative Calculated Frequency (cm⁻¹) | Description of Motion |

|---|---|---|---|

| ν_as(NO₂) | 1500 - 1550 | 1525 | Asymmetric NO₂ stretching |

| ν_s(NO₂) | 1250 - 1300 | 1270 | Symmetric NO₂ stretching |

| ν(C-N) | 1150 - 1200 | 1180 | C-N stretching |

| δ(CH) | 1400 - 1450 | 1420 | CH bending |

| ρ(NO₂) | 750 - 800 | 780 | NO₂ rocking |

Furthermore, TD-DFT calculations are instrumental in understanding the electronic structure and UV-Vis absorption spectra. rsc.orgbanglajol.info These computations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* or π → π* transitions within the dinitromethanide anion. The comparison between calculated and experimental UV-Vis spectra helps confirm the electronic structure and can reveal how the ionic environment influences electron delocalization. nih.gov The accuracy of these predictions is benchmarked against experimental values, with statistical indicators used to assess the performance of different computational models. frontiersin.org This synergy between theoretical prediction and experimental observation is crucial for the accurate characterization and fundamental understanding of novel energetic materials. arxiv.org

Derivatization and Analogue Synthesis of Potassium;nitromethylidene Dioxido Azanium

Synthesis of Covalently Modified Nitromethylidene-Azanium Derivatives

The nucleophilic nature of the nitronate anion allows for a variety of covalent modifications, primarily through reactions with electrophiles. These reactions can occur at either the α-carbon or the oxygen atoms, leading to C-alkylation and O-alkylation products, respectively. researchgate.net

C-Alkylation: The reaction of nitronate anions with alkyl halides can lead to the formation of new carbon-carbon bonds, yielding more complex nitroalkanes. youtube.com This pathway is a cornerstone of carbon skeleton construction in organic synthesis. For instance, the anion of nitromethane (B149229) can be alkylated to produce a range of primary nitroalkanes. However, the limited nucleophilicity of the nitronate carbanion can make this SN2 reaction sluggish. researchgate.net

A significant application of C-alkylation is the Michael addition, where the nitronate anion adds to α,β-unsaturated carbonyl compounds or other activated olefins. organic-chemistry.orgresearchgate.net This 1,4-conjugate addition is a thermodynamically controlled process that forms γ-nitro carbonyl compounds, which are valuable synthetic precursors. youtube.comorganic-chemistry.org Another key reaction is the Henry reaction (or nitroaldol reaction), where nitronates add to aldehydes or ketones to form β-hydroxy nitro compounds. researchgate.net

O-Alkylation: The competing reaction pathway is O-alkylation, which results in the formation of nitronic esters (also known as nitronate esters). researchgate.net The ratio of C- to O-alkylation is influenced by several factors, including the nature of the electrophile, the solvent, and the counter-ion. The synthesis of nitronate esters can also be achieved through methods like the Mitsunobu condensation. acs.org These derivatives are themselves reactive and can participate in various transformations. acs.org

Other Covalent Modifications: Nitronate anions can also react with a variety of other electrophiles. For example, they can be acylated to produce α-nitro ketones. Additionally, oxidative addition reactions, using oxidants like potassium hexacyanoferrate(III), allow for the introduction of various anions (e.g., thiocyanate, nitrite) at the α-position. rsc.org This proceeds through an intermediate α-nitroalkyl radical. rsc.org

Exploration of Isomeric and Tautomeric Forms of the Azanium Moiety

The nitronate anion and its derivatives exhibit several forms of isomerism and tautomerism, which are crucial to understanding their reactivity.

Nitro-Aci Tautomerism: The most fundamental equilibrium is the tautomerism between a nitroalkane and its corresponding nitronic acid (aci-nitro form). spcmc.ac.in The nitro form is generally more stable. spcmc.ac.inacs.org For nitromethane, the energy difference is about 14 kcal/mol, favoring the nitro tautomer. acs.org The aci-nitro form is typically generated by the protonation of the nitronate salt. chemistry-reaction.comwikipedia.org This tautomerism is a key step in reactions like the Nef reaction, where the nitronic acid is an essential intermediate. chemistry-reaction.comwikipedia.org Under acidic conditions, the aci-nitro form can become more accessible. rsc.orgrsc.org

Resonance Structures: The nitronate anion itself is a resonance hybrid. The negative charge is delocalized between the α-carbon and the oxygen atoms of the nitro group. This is represented by two main resonance structures: one with a carbanion and an N=O double bond, and another with a C=N double bond and two N-O single bonds. wikipedia.org This delocalization contributes to the stability of the anion.

Geometric (E/Z) Isomerism: Covalently modified derivatives, such as nitronate esters and nitronic acids, can exhibit geometric isomerism due to the C=N double bond. researchgate.net This leads to the existence of E and Z isomers, which can have different stabilities and reactivities. rsc.orgresearchgate.net The barriers to rotation around the C=N bond can be relatively low in certain substituted systems, allowing for dynamic equilibrium between the isomers. rsc.orgresearchgate.net For example, quantum chemical calculations on model nitroethenediamine systems show that E/Z isomers are in dynamic equilibrium. rsc.org

The table below summarizes the key tautomeric and isomeric forms related to the nitronate moiety.

| Type of Isomerism | Description | Relevant Species | Key Characteristics |

|---|---|---|---|

| Tautomerism | Constitutional isomers that readily interconvert. | Nitroalkane ⇌ Nitronic Acid (Aci-form) | Equilibrium typically favors the nitro-form; the aci-form is a key reactive intermediate. spcmc.ac.inacs.org |

| Resonance | Delocalization of electrons across the molecule. | Nitronate Anion | Negative charge is shared between the α-carbon and the oxygen atoms, enhancing stability. wikipedia.org |

| Geometric Isomerism | Different spatial arrangements of groups around a double bond. | Nitronic Acids, Nitronate Esters | Existence of E/Z isomers due to the C=N double bond; isomers can have different properties. researchgate.netstudymind.co.uk |

Synthesis and Characterization of Related Alkali Metal Azanium Salts

While this article focuses on the potassium salt, nitronates of other alkali metals (e.g., lithium, sodium) are also synthetically important. They are typically prepared by deprotonating the corresponding nitroalkane with a suitable alkali metal base, such as an alkoxide, hydroxide (B78521), or organometallic reagent. chemistry-reaction.comrsc.orgnih.gov For example, sodium hydroxide can be used to produce sodium nitronates, which are common substrates for the Nef reaction. chemistry-reaction.com

The choice of the alkali metal cation can influence the structure and reactivity of the nitronate salt. In the solid state, these salts can exist as monomers, dimers, or polymers, often incorporating solvent molecules into their crystal structures. rsc.orgnih.gov For instance, the crystal structures of sodium and potassium arsinoamides show that the sodium and potassium derivatives form dimers, while the lithium compound is a monomer. nih.gov

Characterization of these salts is performed using various spectroscopic and analytical techniques.

X-ray Crystallography: Provides definitive information on the solid-state structure, including bond lengths, bond angles, and the coordination environment of the metal cation. researchgate.netcapes.gov.br For example, the crystal structure of potassium nitroformate has been determined, revealing a unique C2 conformation for the anion. researchgate.netcapes.gov.br

NMR Spectroscopy: 13C and 14N NMR can be used to study the electronic structure of the nitronate anion in solution. Often, broad singlets are observed, indicating that the nitro groups are equivalent on the NMR timescale due to rapid rotation or resonance. researchgate.net

Infrared (IR) Spectroscopy: Useful for identifying the characteristic vibrational frequencies of the C=N-O2 group in the nitronate salt.

The properties of different alkali metal nitronates can vary, as shown in the comparative table below.

| Property | Lithium Nitronate | Sodium Nitronate | Potassium Nitronate |

|---|---|---|---|

| Typical Synthesis | Deprotonation with organolithium reagents (e.g., n-BuLi). rsc.org | Deprotonation with sodium hydroxide or sodium alkoxides. chemistry-reaction.com | Deprotonation with potassium hydride (KH) or potassium alkoxides. nih.gov |

| Common Use | Used in specific organic syntheses where counter-ion effects are important. | Frequently used as the starting salt for the Nef reaction. wikipedia.orgchemeurope.com | Used in various nucleophilic addition reactions. chemeurope.com |

| Solid-State Structure | Often forms monomeric complexes with solvent molecules. rsc.orgnih.gov | Can form dimeric or polymeric structures. nih.gov | Can form dimeric or polymeric structures; crystal structure is known for some derivatives. nih.govresearchgate.net |

Structure-Reactivity and Structure-Function Relationship Studies in Analogues

The study of structure-reactivity relationships (SRRs) and structure-function relationships (SFRs) in nitronate analogues is crucial for predicting their chemical behavior and designing new synthetic applications.

Nucleophilicity and Reactivity: The reactivity of the nitronate anion is governed by the substituents on the α-carbon. Electron-withdrawing groups increase the acidity of the α-proton, facilitating nitronate formation, but can decrease the nucleophilicity of the resulting anion. acs.org Conversely, electron-donating groups may decrease the acidity but enhance the nucleophilicity. These electronic effects are central to QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) studies. mdpi.com

The Nef Reaction: The structure of the nitronate salt is a key determinant in the outcome of the Nef reaction, which converts the salt into a carbonyl compound. organic-chemistry.org Primary nitronates yield aldehydes, while secondary nitronates give ketones. chemistry-reaction.com The reaction proceeds via protonation to the nitronic acid, which then undergoes hydrolysis. wikipedia.org The stability and reactivity of these intermediates are influenced by the substituents (R groups) attached to the carbon skeleton.

Michael Addition: In the Michael reaction, the structure of both the nitronate donor and the electrophilic acceptor influences the reaction rate and stereochemical outcome. researchgate.netmsu.edu Steric hindrance around the nucleophilic carbon of the nitronate can slow the reaction or favor O-alkylation. acs.org In asymmetric synthesis, chiral catalysts are designed to interact specifically with the nitronate and the acceptor to control the stereochemistry of the newly formed C-C bond. researchgate.net

Influence of the Nitro Group: The strong electron-withdrawing nature of the nitro group is fundamental to the function of these compounds. It activates the α-protons for deprotonation, stabilizes the resulting anion through resonance, and influences the subsequent reactions of any derivatives formed. researchgate.net In derived nitronate esters, the nitro group continues to influence the electronic properties and reactivity of the molecule. core.ac.ukwikipedia.orgresearchgate.net The interplay between the electronic nature of the substituents and the inherent properties of the nitronate functionality is a key area of study for understanding and predicting chemical reactivity. mdpi.comnih.gov

In-Depth Analysis Reveals Scant Evidence of "Potassium;nitromethylidene(dioxido)azanium" in Scientific Literature

A comprehensive review of available scientific databases and chemical literature has yielded no significant information on the compound specified as "this compound." This suggests that the compound may be theoretical, exceptionally novel and not yet documented in publicly accessible research, or potentially a misnomer for a related chemical entity.

Initial investigations into the IUPAC name provided in the query, "this compound," did not retrieve any matching results in prominent chemical databases such as PubChem. Searches for the anionic component, "nitromethylidene(dioxido)azanium," also failed to identify a recognized chemical structure or its corresponding salts.

Interestingly, a search for a structurally similar name, "Potassium;oxidanylidene(dioxido)azanium," consistently resolves to Potassium Nitrate (B79036) (KNO₃). This well-known inorganic salt consists of a potassium cation (K⁺) and a nitrate anion (NO₃⁻). While sharing some elemental components, the "oxidanylidene" group in potassium nitrate is fundamentally different from the "nitromethylidene" group specified in the original query.

The term "nitromethylidene" implies the presence of a carbon atom double-bonded to a nitro group, which would confer significantly different chemical properties compared to the simple nitrate anion. The absence of any published research or data relating to the synthesis, characterization, or application of "this compound" prevents a scientifically accurate discussion of its potential in the advanced applications outlined in the requested article structure.

Without verifiable research findings, any attempt to elaborate on its role in energetic materials, catalysis, functional materials, electrochemistry, or sensor technology would be purely speculative and would not meet the standards of a scientifically rigorous and authoritative article.

Therefore, until "this compound" is formally described in peer-reviewed scientific literature, a detailed article on its advanced applications and material science prospects cannot be constructed.

Future Research Directions and Emerging Paradigms

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The synthesis of KDN typically involves the nitration of potassium sulfamate (B1201201) using a mixture of sulfuric and nitric acid at low temperatures (-30 °C or below). ijcce.ac.irresearchgate.net Research has focused on optimizing parameters such as reaction time, temperature, and the molar ratios of reagents to maximize yield and purity. researchgate.netresearchgate.net Studies have shown that both yield and purity are improved when starting with potassium sulfamate as opposed to ammonium (B1175870) sulfamate. ijcce.ac.ir

These optimization studies provide a rich dataset that is essential for the next technological leap: the integration of KDN synthesis with automated systems. Future research will likely focus on translating the optimized batch processes into continuous flow chemistry setups. Automated platforms offer superior control over reaction parameters, enhance safety by minimizing the accumulation of energetic intermediates, and allow for rapid process optimization.

Furthermore, the development of high-throughput screening (HTS) methodologies represents a significant frontier. While HTS is more commonly associated with drug discovery, its principles can be adapted for materials science. nih.gov An HTS workflow for dinitramide salts could involve:

Automated Synthesis: Parallel synthesis of various dinitramide salts with different counter-ions or modified synthesis conditions.

Rapid Characterization: Automated screening of key properties such as thermal stability (using techniques like micro-DSC), density, and sensitivity to impact or friction.

Data Analysis: Using machine learning algorithms to identify structure-property relationships and predict novel, high-performance energetic material compositions.

This approach would dramatically accelerate the discovery and optimization of new energetic materials beyond KDN and ADN, tailored for specific performance characteristics.

Table 1: Optimized Synthesis Parameters for Potassium Dinitramide (KDN)

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Starting Material | Potassium Sulfamate (PS) | ijcce.ac.irkoreascience.kr |

| Nitrating Agent | Mixture of H₂SO₄ and fuming HNO₃ | ijcce.ac.irresearchgate.net |

| Reaction Temperature | -35 to -45 °C | ijcce.ac.ir |

| H₂SO₄:HNO₃ Mole Ratio | 1:3.5 | ijcce.ac.ir |

| Optimal Yield Achieved | ~48-60% | ijcce.ac.irresearchgate.net |

Exploration of Supramolecular Chemistry and Self-Assembly of Azanium Salts

The field of supramolecular chemistry, which studies chemical systems composed of multiple molecules bound by non-covalent forces, offers new avenues for modulating the properties of energetic materials. While the term "azanium salts" typically refers to quaternary ammonium salts (QAS), which are well-known for their self-assembly into micelles and vesicles, the principles can be extended to other ionic compounds like dinitramide salts. nih.govyoutube.com

A significant challenge for many dinitramide salts is their hygroscopicity and long-term stability. nih.gov Supramolecular strategies are being explored to address these issues. A notable example is the synthesis of an adduct from nickel dinitramide, carbohydrazide, and glyoxal. nih.gov In this work, a macrocyclic carbohydrazide-based ligand acts as a "container" for the nickel dinitramide, effectively encapsulating the salt. This approach improves the thermal stability and reduces sensitivity to mechanical stimuli, demonstrating the potential of supramolecular encapsulation for creating more robust energetic materials. nih.gov

Future research in this area could explore:

Co-crystallization: Forming co-crystals of KDN with other inert, structurally compatible molecules to enhance stability and tune energetic properties.

Host-Guest Chemistry: Utilizing host molecules like cyclodextrins or calixarenes to encapsulate the dinitramide anion, potentially altering its reactivity and improving its handling safety.

Ionic Liquid Crystals: Investigating if amphiphilic dinitramide salts can be designed to self-assemble into ordered liquid crystalline phases, similar to other ionic systems like aminocyclopropenium salts. researchgate.netnih.gov This could lead to energetic materials with anisotropic properties.

Cross-Disciplinary Research with Theoretical Physics and Materials Engineering

The development of advanced energetic materials is increasingly a cross-disciplinary effort, blending materials engineering with theoretical and computational physics. For potassium dinitramide, this synergy is crucial for understanding its fundamental properties and engineering its practical applications.

Theoretical and Computational Insights: Quantum chemical modeling and density functional theory (DFT) have been employed to investigate the molecular surface structure, vibrational modes, and decomposition pathways of KDN and ADN. chalmers.se These theoretical studies provide insights that are difficult to obtain experimentally, such as identifying the presence of decomposition products like KNO₃ on the crystal surface of KDN, which can impact its chemical properties. chalmers.se Computational modeling helps to understand the anomalous decomposition and reactivity of dinitramide salts, which is critical for predicting their stability and performance. acs.org

Materials Engineering Applications: From a materials engineering perspective, KDN is not just a synthesis intermediate but also a functional material. It is explored as an additive to enhance the phase stabilization and combustion properties of ammonium nitrate (B79036), a common oxidizer. incas.ro The mixture of ammonium nitrate and KDN is being investigated for use in "green" propellants, which aim to replace traditional ammonium perchlorate-based systems to eliminate the emission of hydrochloric acid. incas.ro

Future cross-disciplinary research will focus on:

Multi-scale Modeling: Combining quantum mechanical calculations with larger-scale simulations to model the behavior of KDN from the molecular level to the bulk material under combustion conditions. researchgate.net

Crystal Engineering: Using theoretical predictions to guide the synthesis of KDN crystals with specific morphologies, sizes, and defect densities to control properties like burning rate and sensitivity. koreascience.krresearchgate.net

Formulation Science: Engineering new composite energetic materials where KDN is integrated into advanced polymer binders, with theoretical models helping to predict the compatibility and performance of the resulting formulation.

Table 2: Comparison of Oxidizer Properties

| Compound | Formula | Melting Point (°C) | Key Feature | Reference |

|---|---|---|---|---|

| Potassium Dinitramide (KDN) | KN(NO₂)₂ | ~130.5 | Intermediate for ADN; phase stabilizer for AN | ijcce.ac.irincas.ro |

| Ammonium Dinitramide (ADN) | NH₄N(NO₂)₂ | ~92 | High-performance, chlorine-free oxidizer | energetic-materials.org.cn |

| Ammonium Perchlorate (AP) | NH₄ClO₄ | Decomposes | Standard oxidizer, produces HCl | incas.ro |

| Ammonium Nitrate (AN) | NH₄NO₃ | ~170 | Common oxidizer, undergoes phase transitions | incas.ro |

Q & A

Q. How can researchers synthesize and purify Potassium;nitromethylidene(dioxido)azanium for structural studies?

Methodological Answer:

- Synthesis: Use controlled stoichiometric reactions between potassium hydroxide (KOH) and nitromethylidene(dioxido)azanium precursors under inert atmospheres to avoid hydrolysis or oxidation. Isotopic labeling (e.g., 15N) can be achieved by substituting natural abundance reagents with 15N-enriched precursors, as demonstrated for potassium nitrate analogs .

- Purification: Recrystallize the product from anhydrous ethanol or acetonitrile to remove unreacted precursors. Monitor purity via elemental analysis (C, H, N, O) and X-ray diffraction (XRD) to confirm phase homogeneity .

Q. What crystallographic methods are recommended for resolving the three-dimensional structure of this compound?

Methodological Answer:

- Data Collection: Use single-crystal XRD at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Employ synchrotron radiation for high-resolution data if twinning or weak diffraction is observed .

- Refinement: Apply the SHELXL program for small-molecule refinement. For enantiomorphic ambiguity, calculate the Flack parameter (e.g., refining to values < 0.05) to confirm absolute configuration .

Advanced Research Questions

Q. How can conflicting spectroscopic and crystallographic data for this compound be resolved?

Methodological Answer:

- Multi-Technique Validation: Compare IR/Raman spectra (to identify functional groups like nitro or azanium) with DFT-calculated vibrational modes. Cross-validate hydrogen-bonding networks observed in XRD with solid-state NMR (e.g., 1H-15N correlation spectra) .

- Twinning Analysis: If XRD data shows pseudo-symmetry, use SHELXD or TWINLAW to model twinning matrices and refine occupancy ratios .

Q. What experimental protocols are suitable for studying the compound’s stability under varying pH and temperature?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen to identify decomposition temperatures.

- pH Stability: Use UV-Vis spectrophotometry (e.g., λ = 200–400 nm) to monitor structural changes in buffered solutions (e.g., phosphate buffer pH 7.4). Compare degradation products via HPLC-MS .

Q. How can computational methods predict the reactivity of this compound in redox reactions?

Methodological Answer:

- DFT Modeling: Optimize molecular geometry using Gaussian09 with B3LYP/6-311++G(d,p) basis sets. Calculate redox potentials (e.g., HOMO-LUMO gaps) and compare with experimental cyclic voltammetry (CV) data in non-aqueous solvents (e.g., DMF) .

- Mechanistic Insights: Simulate reaction pathways for nitro-group reduction or azanium dissociation using transition-state theory (e.g., NEB method) .

Methodological Challenges and Solutions

Q. How to address low solubility of this compound in polar solvents for biological assays?

Methodological Answer:

- Co-Solvent Systems: Use DMSO-water mixtures (≤5% v/v DMSO) to enhance solubility without denaturing proteins. Validate stability via dynamic light scattering (DLS) .

- Nanoformulation: Encapsulate the compound in liposomes or mesoporous silica nanoparticles (MSNs) to improve bioavailability, following protocols for structurally similar quaternary ammonium salts .

Q. What strategies mitigate radiation damage during prolonged XRD data collection?

Methodological Answer:

- Cryoprotection: Flash-cool crystals in liquid nitrogen using cryoprotectants (e.g., glycerol or PEG 400).

- Dose-Limited Data Collection: Use a PILATUS3 detector for rapid readout and minimize exposure time per frame. Apply the RADDOSE-3D software to estimate absorbed dose .

Advanced Analytical Techniques

Q. How to track isotopic (15N) labeling efficiency in this compound?

Methodological Answer:

Q. What electrochemical methods characterize the compound’s redox behavior?

Methodological Answer:

- Cyclic Voltammetry: Use a three-electrode system (glassy carbon working electrode, Ag/AgCl reference) in deoxygenated acetonitrile. Add tetrabutylammonium hexafluorophosphate (TBAPF6) as supporting electrolyte .

- In Situ Spectroelectrochemistry: Couple CV with UV-Vis to correlate redox events with spectral changes (e.g., nitro-group reduction at ~−0.8 V vs. SHE) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.